molecular formula C12H11ClN2 B14776323 6-(4-Chlorophenyl)-2-methylpyridin-3-amine

6-(4-Chlorophenyl)-2-methylpyridin-3-amine

Cat. No.: B14776323
M. Wt: 218.68 g/mol
InChI Key: MGGKHTROLHJMED-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-methylpyridin-3-amine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-methylpyridin-3-amine typically involves the reaction of 4-chlorobenzaldehyde with 2-methylpyridine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux with a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

6-(4-Chlorophenyl)-2-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine
  • 4-(4-Chlorophenyl)-2-methylpyridine

Uniqueness

6-(4-Chlorophenyl)-2-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-methylpyridin-3-amine

InChI

InChI=1S/C12H11ClN2/c1-8-11(14)6-7-12(15-8)9-2-4-10(13)5-3-9/h2-7H,14H2,1H3

InChI Key

MGGKHTROLHJMED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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